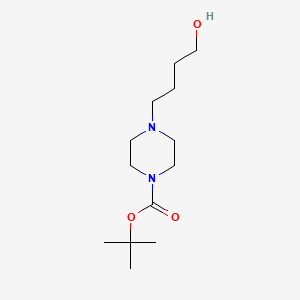

Tert-butyl 4-(4-hydroxybutyl)piperazine-1-carboxylate

CAS No.: 1155269-82-1

Cat. No.: VC5938303

Molecular Formula: C13H26N2O3

Molecular Weight: 258.362

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1155269-82-1 |

|---|---|

| Molecular Formula | C13H26N2O3 |

| Molecular Weight | 258.362 |

| IUPAC Name | tert-butyl 4-(4-hydroxybutyl)piperazine-1-carboxylate |

| Standard InChI | InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)15-9-7-14(8-10-15)6-4-5-11-16/h16H,4-11H2,1-3H3 |

| Standard InChI Key | WXMAGSGGBIUCBY-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)CCCCO |

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The compound features a piperazine ring substituted at the 4-position with a 4-hydroxybutyl chain () and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is attached via a carboxylate linkage, rendering the piperazine nitrogen inert during synthetic transformations .

Stereochemical Considerations

Piperazine derivatives typically adopt a chair conformation, with substituents occupying equatorial positions to minimize steric strain. The hydroxybutyl chain’s flexibility allows for hydrogen bonding, influencing solubility and reactivity .

Spectroscopic Identification

-

InChIKey:

These identifiers confirm the compound’s connectivity and stereochemistry, critical for database interoperability.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of tert-butyl 4-(4-hydroxybutyl)piperazine-1-carboxylate involves multi-step protocols, often leveraging nucleophilic substitution and protection-deprotection strategies.

Alkylation of Piperazine

A common approach begins with the alkylation of piperazine using 4-bromobutanol or its derivatives. The Boc group is subsequently introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) .

Example Protocol:

-

Alkylation: Piperazine reacts with 4-bromobutanol in the presence of a base (e.g., KCO) to yield 4-(4-hydroxybutyl)piperazine.

-

Protection: The free amine is protected with Boc anhydride in tetrahydrofuran (THF), yielding the final product .

Alternative Reductive Amination

A method analogous to the synthesis of tert-butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate employs lithium borohydride () to reduce intermediate esters or amides . For instance:

-

Step 1: A propiolamide intermediate is treated with in THF at 0°C.

-

Step 2: Acidic workup and purification afford the hydroxybutyl derivative in high yield (98.6%) .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., THF, DMF) due to the hydroxybutyl group’s polarity. Limited solubility in water .

-

Stability: The Boc group hydrolyzes under acidic conditions, necessitating neutral or basic storage conditions .

Thermal Properties

While specific melting points are unreported, analogous Boc-protected piperazines typically melt between 80–120°C .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

Piperazine derivatives are pivotal in synthesizing antidepressants, antipsychotics, and antivirals. The hydroxybutyl moiety enhances water solubility, aiding bioavailability .

Case Study: Merocyanine Derivatives

Research on tert-butyl piperazine carboxylates (e.g., 4a–4l) demonstrates their utility in creating solid-state luminophores with aggregation-induced emission (AIE) properties . Such compounds are explored for optoelectronic applications and bioimaging .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume